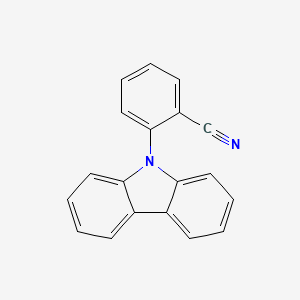![molecular formula C13H13ClN2O4 B1433454 3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1955494-59-3](/img/structure/B1433454.png)
3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Descripción general
Descripción
“3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is a chemical compound with the CAS Number: 1955494-59-3 . Its molecular weight is 296.71 .
Molecular Structure Analysis
The molecular formula of this compound is C13H13ClN2O4 . The InChI code is 1S/C13H13ClN2O4/c14-9-4-2-1-3-8 (9)7-16-12 (19)10 (15-13 (16)20)5-6-11 (17)18/h1-4,10H,5-7H2, (H,15,20) (H,17,18) .Physical And Chemical Properties Analysis
The density of this compound is 1.428±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Related Compound Applications
Chlorogenic Acid (CGA) Research
Chlorogenic acid, a phenolic compound with a structure that includes caffeoylquinic acid isomers, has been extensively studied for its diverse biological and pharmacological effects. CGA is known for its antioxidant activity, anti-inflammatory properties, and potential in modulating lipid and glucose metabolism, which could be relevant in treating metabolic disorders such as diabetes and obesity. Its hepatoprotective effects and potential as a natural food additive make it a compound of significant interest in nutritional and medical research (Naveed et al., 2018).
Herbicide Sorption and Environmental Impact
Research on phenoxy herbicides, including their sorption to soil and environmental fate, provides valuable insights into the behavior of chlorinated compounds in ecosystems. Understanding the sorption mechanisms and environmental pathways of these compounds can inform the study of similar chlorinated organics, potentially including 3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (Werner, Garratt, & Pigott, 2012).
Antioxidant and Anti-inflammatory Properties
Gallic acid, another phenolic compound, demonstrates significant anti-inflammatory and antioxidant activities. Its effects in various inflammation-related diseases, and its mechanisms of action, particularly through MAPK and NF-κB signaling pathways, highlight the therapeutic potential of phenolic compounds. This suggests that similar compounds, such as 3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, might also exhibit beneficial pharmacological properties (Bai et al., 2020).
Propiedades
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c14-9-4-2-1-3-8(9)7-16-12(19)10(15-13(16)20)5-6-11(17)18/h1-4,10H,5-7H2,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSOOJIRMDKVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



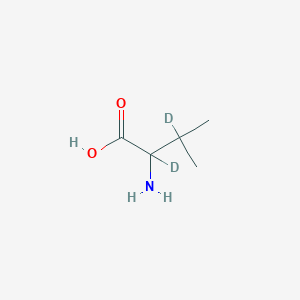



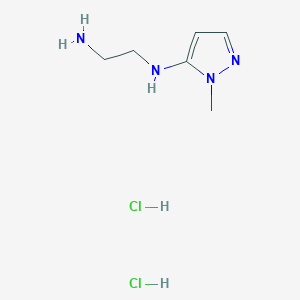
![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)
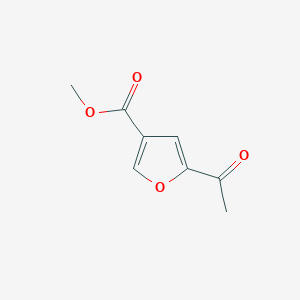
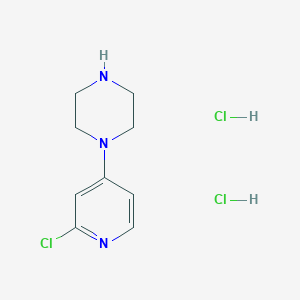
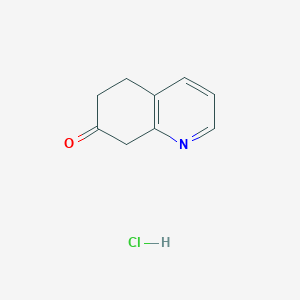
![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)

![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1433390.png)
![7-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B1433391.png)
